3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride
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Overview
Description
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Scientific Research Applications
- Findings : Compound 5j, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, exhibited remarkable activity against Candida albicans. Its minimum inhibitory concentration (MIC) was significantly lower than that of fluconazole and miconazole .
- Results : It promoted root system growth in wheat varieties by more than 30% in some cases. For instance, in Kazakhstanskaya-10, it increased growth by over 30% .
Antifungal Activity
Plant Growth Promotion
Safety and Hazards
Future Directions
Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . Therefore, the compound “3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride” could potentially be studied for similar applications in the future.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit antifungal activity, suggesting potential targets within fungal cells .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Given the antifungal activity of similar compounds, it can be inferred that it may interfere with essential biochemical pathways in fungi .
Result of Action
Similar compounds have been reported to exhibit antifungal activity, suggesting that it may lead to the inhibition of fungal growth .
properties
IUPAC Name |
3-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(4-8)5-10-3-2-9-6-10;;/h2-3,6-7H,4-5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLXBQLXHWTJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CN=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |
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